molecular formula C10H21Cl2N3O3 B2891946 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol CAS No. 1087527-83-0

2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol

Cat. No.: B2891946
CAS No.: 1087527-83-0
M. Wt: 302.2
InChI Key: PEPKTXBQGILYSD-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol is a heterocyclic compound that features both a pyrimidine ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperidine ring, a common motif in many bioactive molecules, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol typically involves the formation of the pyrimidine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-methyl-4-hydroxy-6-chloropyrimidine with piperidine under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the piperidine moiety.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-methyl-6-(piperidin-4-yl)pyrimidin-4-one, while substitution reactions can introduce various alkyl or halogen groups.

Scientific Research Applications

2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the piperidine ring in 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol distinguishes it from other similar compounds. This structural feature contributes to its unique biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-4-piperidin-4-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVSDLSRWQYJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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